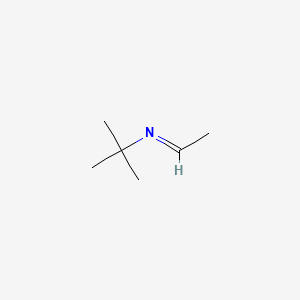

N-Ethylidene-2-methylpropan-2-amine

Descripción

Foundational Concepts of Imine Chemistry and Related Functional Groups

Imines, also known as Schiff bases, are defined by the presence of a carbon-nitrogen double bond (C=N). This functional group is analogous to the carbonyl group (C=O) found in aldehydes and ketones, with the nitrogen atom replacing the oxygen. The formation of an imine typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reactivity of imines is largely dictated by the electrophilic nature of the imine carbon and the basicity of the imine nitrogen. They can undergo a variety of chemical transformations, including reduction to form secondary amines, hydrolysis back to the parent amine and carbonyl compound, and participation in cycloaddition reactions.

The presence of substituents on both the carbon and nitrogen atoms of the imine functionality significantly influences its stability and reactivity. Electron-donating groups on the nitrogen atom can enhance its nucleophilicity, while bulky substituents, such as the tert-butyl group in N-Ethylidene-2-methylpropan-2-amine, can sterically hinder the approach of reactants, thereby modulating its reactivity.

Historical Context and Evolution of Research on this compound

Specific research dedicated exclusively to this compound is not extensively documented in mainstream chemical literature, suggesting it may be a compound of specialized interest or a reactive intermediate rather than a widely utilized synthetic building block. The evolution of research on sterically hindered imines, a class to which this compound belongs, has been driven by the need for selective transformations in organic synthesis.

Early research into imine chemistry laid the groundwork for understanding their fundamental properties. However, the synthesis of sterically hindered imines often presented challenges due to slower reaction rates. The development of more efficient dehydrating agents and catalytic systems has facilitated their preparation.

A significant advancement in the field has been the use of N-tert-butanesulfinamide as a chiral auxiliary in the synthesis of chiral amines from imines. nih.gov This methodology, developed by Ellman and coworkers, has become a cornerstone of asymmetric synthesis and has likely influenced the study of related chiral imines. While direct historical accounts of this compound are scarce, its study is implicitly linked to the broader progress in the synthesis and application of sterically hindered and chiral imines.

Broader Significance in Synthetic Organic Chemistry and Chemical Biology

The significance of this compound in synthetic organic chemistry lies primarily in its potential as a building block for more complex nitrogen-containing molecules. The tert-butyl group can serve as a bulky protecting group for the nitrogen atom, influencing the stereochemical outcome of reactions at adjacent positions.

While specific applications in chemical biology are not widely reported, imine-containing compounds are known to play roles in various biological processes. The reversible nature of imine formation is crucial in many enzymatic reactions. Although direct evidence for this compound's involvement in biological systems is lacking, the study of such molecules contributes to a deeper understanding of the fundamental interactions of imines in a biological context. The potential for this compound to act as a precursor to biologically active amines remains an area for further exploration.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-tert-butylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-7-6(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVBCVQKDPOMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7020-80-6 | |

| Record name | (E)-N-t-Butyl acetaldimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7020-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ii. Advanced Synthetic Methodologies for N Ethylidene 2 Methylpropan 2 Amine and Its Derivatives

Direct Synthetic Routes to N-Ethylidene-2-methylpropan-2-amine

The most straightforward approach to synthesizing this compound involves the direct combination of its constituent amine and carbonyl components.

Condensation Reactions with Primary Amines and Carbonyl Precursors

The classical and most prevalent method for forming this compound is the condensation reaction between 2-methylpropan-2-amine (tert-butylamine) and acetaldehyde (B116499). masterorganicchemistry.comyoutube.com This reaction is an equilibrium process where the primary amine adds to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. libretexts.org Subsequent elimination of a water molecule yields the target imine. masterorganicchemistry.comlibretexts.org

To drive the equilibrium toward the product, the reaction is often carried out under conditions where water is removed, for instance, by azeotropic distillation or the use of dehydrating agents. While the reaction can proceed without a catalyst, it is frequently accelerated by the presence of a mild acid. masterorganicchemistry.comyoutube.com

Table 1: Conditions for Condensation of tert-Butylamine (B42293) and Acetaldehyde

| Catalyst/Dehydrating Agent | Solvent | Conditions | Outcome |

| None | Alcohol | Reflux | Reversible formation of imine youtube.com |

| Mild Acid (e.g., p-TsOH) | Toluene (B28343) | Reflux with Dean-Stark trap | High yield of imine by water removal |

| Lewis Acids (e.g., TiCl₄, ZnCl₂) | Dichloromethane (B109758) | Room Temperature | Efficient imine formation |

| Molecular Sieves | Dichloromethane | Room Temperature | Dehydration drives equilibrium to product |

Alternative Formation Pathways for the Imine Moiety

While direct condensation is standard, other pathways can generate the imine moiety. One such alternative involves a three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia, which serves as the nitrogen source to produce various imines. organic-chemistry.org Another method involves the oxidation of secondary amines, though this is less common for simple alkyl imines. For specific applications, N-alkyl imines can also be involved in photoswitching processes, indicating pathways for their transformation and isomerization under the influence of light. acs.org

Synthesis of Structurally Related this compound Scaffolds

The true synthetic utility of this structural motif is realized in its chiral derivatives, particularly N-sulfinyl imines. These compounds are powerful intermediates in asymmetric synthesis, allowing for the construction of complex chiral amines.

Stereoselective Synthesis of Chiral Derivatives (e.g., Sulfinamide Analogs)

A key chiral derivative is N-ethylidene-2-methylpropane-2-sulfinamide, formed from the condensation of acetaldehyde with an enantiopure tert-butanesulfinamide. beilstein-journals.orgnih.gov This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate, to facilitate dehydration. beilstein-journals.orgnih.govorgsyn.org The resulting N-sulfinyl imine is a versatile electrophile for the asymmetric synthesis of amines. researchgate.netwikipedia.org The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack and provides a potent stereodirecting influence. wikipedia.orgarkat-usa.org

Microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)₄ under solvent-free conditions has been shown to be an environmentally friendly method for synthesizing optically pure N-(tert-butylsulfinyl)imines. organic-chemistry.org

Chiral Auxiliaries and Asymmetric Catalysis

In the context of these derivatives, the tert-butanesulfinyl group functions as a chiral auxiliary. wikipedia.orgyoutube.com A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered. wikipedia.org The tert-butanesulfinamide auxiliary, developed by Jonathan A. Ellman, is highly effective because its chirality at the sulfur atom directs nucleophilic additions to one of the two faces of the C=N double bond. beilstein-journals.orgnih.gov

The stereochemical outcome is often rationalized by a six-membered, chair-like transition state where the nucleophile attacks the imine carbon from the sterically less hindered face, opposite the bulky tert-butyl group. rsc.org This model effectively predicts the stereochemistry of the resulting amine.

Diastereoselective and Enantioselective Approaches

The primary application of chiral N-tert-butylsulfinyl imines is in diastereoselective additions of organometallic reagents (e.g., Grignard or organolithium reagents). beilstein-journals.orgnih.gov The addition of a nucleophile to the chiral sulfinyl imine creates a new stereocenter. Because the starting imine is enantiopure, the two possible products are diastereomers, which are formed in unequal amounts. High diastereoselectivity is often achieved, with ratios exceeding 95:5 in many cases. nih.gov

For example, the addition of Grignard reagents to N-tert-butylsulfinyl imines has shown greater diastereoselectivity compared to reactions using organolithium compounds. beilstein-journals.orgnih.gov The choice of solvent also plays a critical role; non-coordinating solvents like toluene or dichloromethane often yield higher diastereoselectivities. beilstein-journals.org After the addition, the sulfinyl auxiliary is easily removed by treatment with acid (e.g., HCl in methanol) to afford the enantiomerically enriched primary amine. rsc.orgbeilstein-journals.org

Table 2: Diastereoselective Additions to N-tert-Butylsulfinyl Imines

| Imine Substrate | Nucleophile (Reagent) | Solvent | Diastereomeric Ratio (d.r.) | Reference |

| (S)-N-Trifluoromethylacetaldimine | Arylethyne (n-BuLi) | CH₂Cl₂ | up to 70:30 | beilstein-journals.org |

| (S)-N-tert-Butanesulfinyl imine | Allylmagnesium bromide | Toluene | High | beilstein-journals.org |

| (S)-N-tert-Butanesulfinyl imine | Dimethylsulfoxonium methylide | THF | 86:14 to >99:1 | nih.gov |

| (R)-N-tert-Butanesulfinyl imine | Allylic alcohol (Pd-cat./InI) | Not specified | High | rsc.org |

These stereoselective methodologies underscore the importance of this compound derivatives as building blocks for creating stereochemically complex and biologically significant nitrogen-containing molecules. researchgate.net

Multi-component Reactions for Complex this compound Derivatives (e.g., Nitrones)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.net These reactions are highly convergent and atom-economical, often involving the in situ formation of an imine intermediate, which then participates in subsequent transformations. This compound, being a simple imine, or its precursors (tert-butylamine and acetaldehyde), are ideal candidates for participation in such reactions to generate a diverse array of complex derivatives.

Imine-initiated MCRs, such as the Mannich, Povarov, and Ugi reactions, provide established pathways to complex nitrogen-containing compounds. nih.gov In a typical scenario, the pre-formed this compound or the iminium ion generated from it under acidic conditions can react with various nucleophiles and other components to build elaborate molecular scaffolds. nih.gov

The synthesis of nitrones, a class of 1,3-dipoles with significant applications in organic synthesis, can also be approached using MCR principles. While traditionally formed via the oxidation of secondary amines or condensation of aldehydes with N-substituted hydroxylamines, innovative methods are emerging. organic-chemistry.orggoogle.com A one-pot synthesis can be designed where an N-alkylhydroxylamine reacts with an aldehyde and another component, leading to a functionalized nitrone. organic-chemistry.org For instance, a transition-metal-free, three-component reaction involving N-nosylhydrazones, nitrosoarenes, and an aldehyde could be adapted for the synthesis of complex nitrone structures. organic-chemistry.org

Another MCR approach involves the ring-opening of activated aziridines. nih.gov The reaction of a 1-alkyl-2-methyleneaziridine with an organocopper reagent in the presence of an electrophile constitutes a three-component reaction that proceeds through a metalloenamine (metalated imine) intermediate, rapidly generating 1,3-disubstituted propanones. nih.gov This strategy highlights how imine-like intermediates can be harnessed in MCRs to forge multiple carbon-carbon bonds in a single operation. nih.gov

| Reaction Name | Components | Potential Product from this compound Core |

| Mannich Reaction | Amine (or Imine), Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compounds |

| Povarov Reaction | Amine, Aldehyde, Alkene (electron-rich) | Substituted tetrahydroquinolines |

| Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Strecker Reaction | Amine, Aldehyde, Cyanide Source | α-Aminonitriles, precursors to amino acids |

Click Chemistry Strategies for Triazole-Containing Nitrones

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This strategy can be ingeniously applied to synthesize hybrid molecules containing both a nitrone functionality and a triazole ring. Such compounds are of interest for their potential applications in medicinal chemistry and materials science, where the triazole ring acts as a stable linker and the nitrone serves as a reactive handle for further cycloaddition reactions. nih.govresearchgate.net

The synthesis of a triazole-containing nitrone would typically involve a two-stage strategy:

Synthesis of a Functionalized Precursor : A molecule is synthesized that contains either a terminal alkyne or an azide (B81097) group, along with a functional group that is or can be readily converted into a nitrone. For example, one could synthesize an N-(prop-2-yn-1-yl)hydroxylamine or an azido-functionalized aldehyde.

CuAAC Reaction : The alkyne- or azide-functionalized precursor is then "clicked" with a complementary azide or alkyne. For instance, an alkyne-bearing nitrone can be reacted with an azide-containing molecule (e.g., azidobenzene) in the presence of a copper(I) catalyst to yield the desired triazole-nitrone conjugate. researchgate.net

This modular approach allows for the rapid generation of a library of triazole-containing nitrones by varying the substitution on either the azide or alkyne coupling partner. The triazole ring is more than a simple linker; it can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the molecule. nih.gov

| Step | Description | Key Reagents | Product |

| 1 | Synthesis of Alkyne-Functionalized Nitrone | N-substituted hydroxylamine, Alkyne-containing aldehyde | Nitrone with a terminal alkyne |

| 2 | CuAAC "Click" Reaction | Alkyne-functionalized nitrone, Organic azide, Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazole-containing nitrone |

Functionalization of the 2-Methylpropan-2-amine Core

The 2-methylpropan-2-amine (tert-butylamine) core of the title imine presents a sterically hindered and generally unreactive aliphatic scaffold. Functionalizing this tert-butyl group requires overcoming the challenge of activating strong, non-polar C-H bonds. Modern synthetic methods, however, are beginning to provide solutions to this problem.

A frontier approach involves the direct functionalization of alkanes. acs.org An integrated plasma-microdroplet method has been demonstrated for the efficient conversion of alkanes into imines under mild conditions. acs.org By employing a plasma discharge in a nitrogen atmosphere, inert C–H bonds are activated to generate N-insertion intermediates, which are then reacted with primary amines to yield imines. acs.org This technology represents a paradigm shift, potentially allowing for the direct functionalization of the tert-butyl group's C-H bonds to install new functional groups.

While direct C-H functionalization of the hydrocarbon core is challenging, modifications can also be envisioned by starting with a functionalized tert-butylamine precursor. Synthesizing derivatives of tert-butylamine where one of the methyl groups is replaced with a functional handle (e.g., a hydroxymethyl or halomethyl group) would allow for the incorporation of diverse functionalities into the final imine structure, although this deviates from direct functionalization of the parent core.

Sustainable and Green Chemistry Approaches in Imine Synthesis

The synthesis of imines, including this compound, is a cornerstone of organic chemistry. Traditionally, these reactions often use volatile organic solvents and may require harsh conditions or catalysts. Green chemistry principles aim to mitigate these environmental drawbacks.

Several sustainable strategies for imine synthesis have been developed:

Solvent-Free and Alternative Solvents : Conducting reactions without a solvent or in environmentally benign solvents like water or supercritical carbon dioxide (sc-CO₂) significantly reduces waste. chemistryviews.orgscirp.org Reactions in sc-CO₂ are particularly advantageous as the CO₂ can act as both a solvent and a promoter, forming carbonic acid with the water byproduct, which autocatalyzes the reaction. chemistryviews.org Solvent- and catalyst-free methods, where water is removed under reduced pressure, have also proven highly efficient. scirp.org

Sustainable Catalysis : The use of abundant, non-toxic metals like iron as catalysts for the acceptorless dehydrogenative coupling (ADC) of alcohols with amines presents a green alternative to precious metal catalysts. rsc.org This method produces only dihydrogen and water as byproducts, enhancing its atom economy. rsc.org Micellar catalysis, where reactions are run in water with the aid of surfactants, is another approach that avoids hazardous organic solvents and can increase reaction rates. rsc.org

Energy Efficiency : The use of microwave irradiation or ultrasonication can often accelerate reaction rates, reducing reaction times and energy consumption compared to conventional heating. scirp.org

Innovative Activation Methods : A novel plasma-microdroplet approach enables the direct use of alkanes as substrates for imine synthesis, bypassing the need to pre-functionalize starting materials and operating under mild conditions. acs.org This method combines plasma chemistry for C-H/N₂ activation with the enhanced reaction kinetics of microdroplet environments. acs.org

| Green Approach | Catalyst/Conditions | Solvent | Key Advantages | Citations |

| Supercritical CO₂ | Autocatalytic (H₂CO₃) | Supercritical CO₂ | Non-toxic solvent, easy product separation, autocatalysis. | chemistryviews.org |

| Pressure Reduction | Catalyst-free, Room Temp. | Solvent-free | No solvent, no catalyst, simple operation, high yields. | scirp.org |

| Acceptorless Dehydrogenative Coupling | Heterogeneous Iron Catalyst | Toluene | Use of abundant metal, H₂ and H₂O are the only byproducts. | rsc.org |

| Micellar Catalysis | Transition Metal (e.g., Copper) | Water | Avoids hazardous solvents, potential for catalyst recycling. | rsc.org |

| Plasma-Microdroplet | Plasma discharge | Gas phase/Microdroplets | Uses inert alkanes, mild conditions, high efficiency. | acs.org |

Iii. Mechanistic Investigations and Reactivity Profile of N Ethylidene 2 Methylpropan 2 Amine

Nucleophilic Transformations of the Imine Group

The polarized carbon-nitrogen double bond in N-Ethylidene-2-methylpropan-2-amine is susceptible to attack by nucleophiles, leading to a variety of important chemical transformations. The electrophilic carbon atom of the imine group is the primary site of reaction for nucleophilic species.

Reduction to Secondary Amines: Scope and Selectivity

The reduction of the imine functionality in this compound to the corresponding secondary amine, N-ethyl-2-methylpropan-2-amine, is a fundamental transformation. This is commonly achieved using hydride reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a widely used and effective reagent for this purpose. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond. wikipedia.org This initial addition results in the formation of an intermediate alkoxide-like species, which is subsequently protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the final secondary amine. nih.gov

The general mechanism for the reduction of an imine with sodium borohydride can be depicted as follows:

Nucleophilic attack: The hydride ion from NaBH₄ attacks the partially positive carbon atom of the imine.

Protonation: The resulting nitrogen anion is protonated by the solvent to give the neutral secondary amine.

Table 1: Reduction of Imines to Secondary Amines

| Imine Substrate | Reducing Agent | Solvent | Product | General Yield |

| N-Alkyl/Aryl Imines | NaBH₄ | Methanol/Ethanol | Secondary Amines | Good to Excellent |

| N-Sulfinylimines | NaBH₄ | THF | Chiral Amines | High |

This table represents generalized findings for the reduction of imines and related compounds.

Hydrolysis and Reversibility of Imine Formation

The formation of this compound from acetaldehyde (B116499) and tert-butylamine (B42293) is a reversible process. libretexts.org Consequently, the imine can be hydrolyzed back to its constituent aldehyde and amine components by the addition of water, a reaction that is typically catalyzed by acid. masterorganicchemistry.com

The mechanism of acid-catalyzed imine hydrolysis involves the following steps:

Protonation: The nitrogen atom of the imine is protonated by an acid, which increases the electrophilicity of the imine carbon.

Nucleophilic attack by water: A water molecule attacks the activated imine carbon.

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.

Elimination of the amine: The protonated amino group is a good leaving group and is eliminated, regenerating the aldehyde and the protonated amine.

The rate of imine hydrolysis is pH-dependent. Under strongly acidic or basic conditions, the rate can be slower, with the maximum rate often observed in weakly acidic conditions (around pH 4-5). libretexts.orgmasterorganicchemistry.com This is because at very low pH, the amine nucleophile required for the reverse reaction is fully protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the hydrolysis. libretexts.org The hydrolysis of tert-butyl chloride, a related SN1 reaction, also demonstrates the importance of solvent and reaction conditions on reaction kinetics. youtube.comlibretexts.org

Enamine Tautomerism and its Synthetic Implications

This compound can exist in equilibrium with its enamine tautomer, 2-methyl-N-(prop-1-en-1-yl)propan-2-amine. This tautomerism is analogous to the keto-enol tautomerism of carbonyl compounds. wikipedia.org The enamine, while typically the minor tautomer, is a key intermediate in a variety of synthetic transformations due to the nucleophilic character of its α-carbon. makingmolecules.com

Nucleophilic Addition Reactions of Enamines

Enamines are versatile nucleophiles and can participate in a range of addition reactions, most notably the Stork enamine synthesis. acs.org In this process, the enamine tautomer of this compound can react with various electrophiles, such as alkyl halides or acyl halides, at the α-carbon. wikipedia.org This reaction is followed by hydrolysis of the resulting iminium salt to yield a new, α-substituted aldehyde. makingmolecules.com

The regioselectivity of enamine alkylation is a crucial aspect. In cases where the enamine can be formed with different regiochemistries, alkylation generally occurs at the less substituted α-carbon due to reduced steric hindrance. youtube.com

Table 2: Representative Nucleophilic Addition Reactions of Enamines

| Enamine Source | Electrophile | Reaction Type | Product Type |

| Aldehyde/Ketone + Secondary Amine | Alkyl Halide | Stork Enamine Alkylation | α-Alkylated Aldehyde/Ketone |

| Aldehyde/Ketone + Secondary Amine | Acyl Halide | Stork Enamine Acylation | 1,3-Dicarbonyl Compound |

| Aldehyde/Ketone + Secondary Amine | α,β-Unsaturated Carbonyl | Michael Addition | 1,5-Dicarbonyl Compound |

This table provides a general overview of enamine reactivity.

Pericyclic Reactions Involving Enamine Intermediates

The enamine tautomer of this compound can also participate in pericyclic reactions, most notably cycloaddition reactions. A key example is the aza-Diels-Alder reaction, where the imine itself can act as a dienophile. wikipedia.orgrsc.orgresearchgate.net In these reactions, the C=N bond of the imine reacts with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgrsc.org The reactivity of the imine in these cycloadditions is often enhanced by the use of Lewis acid catalysts, which coordinate to the nitrogen atom and lower the energy of the LUMO of the dienophile. wikipedia.org

The stereoselectivity of the aza-Diels-Alder reaction is influenced by the geometry of the imine and the diene. The reaction can proceed through either a concerted or a stepwise mechanism, and the stereochemical outcome can often be predicted based on the preferred transition state geometry. wikipedia.org

Stereoelectronic Effects and Conformational Analysis

The reactivity and stability of this compound are influenced by stereoelectronic effects and its conformational preferences. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy of a molecule or transition state. nih.gov In the context of nucleophilic addition to the imine, the trajectory of the incoming nucleophile is influenced by the need to overlap with the π* orbital of the C=N bond.

Computational studies on analogous imines have shown that steric and bond dipole interactions are the primary factors determining their conformational preferences. nih.gov For this compound, the bulky tert-butyl group will have a significant impact on the conformational equilibrium, likely favoring conformations that minimize steric strain. The most stable conformation of related N-tert-butanesulfinyl imines is thought to be an s-cis arrangement of the sulfinyl group, influenced by hydrogen bonding. nih.govresearchgate.net While not directly analogous, this suggests that intramolecular interactions can play a key role in determining the preferred conformation. A detailed conformational analysis of this compound would require specific computational or experimental studies.

Electrophilic and Radical Reactions of the N-Ethylidene Moiety

The N-ethylidene moiety (CH3CH=N-) of this compound possesses a carbon-nitrogen double bond, which is the primary site for both electrophilic and radical reactions. The reactivity of this imine is influenced by the electron-donating nature of the tert-butyl group attached to the nitrogen atom, which increases the electron density at the nitrogen and, to a lesser extent, the carbon atom of the C=N bond. This electronic feature makes the nitrogen atom a primary target for electrophiles and the carbon atom susceptible to nucleophilic attack, while the double bond itself can undergo addition reactions with radical species.

Detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature. However, its reactivity can be inferred from the well-established chemistry of other N-alkyl imines.

The N-ethylidene moiety can act as a dienophile in aza-Diels-Alder reactions, a powerful class of cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds. thieme-connect.de In these reactions, the C=N bond of the imine reacts with a conjugated diene. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the diene, the substituents on the imine, and the use of Lewis acid catalysts. Lewis acids can coordinate to the nitrogen atom of the imine, activating it towards cycloaddition. thieme-connect.de

While specific examples of this compound participating in aza-Diels-Alder reactions are not readily found in broad searches, a notable reaction that showcases its utility in forming heterocyclic systems is its reaction with tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition pathway to afford a substituted imidazole.

| Reactant 1 | Reactant 2 | Other Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Tosylmethyl isocyanide (TosMIC) | tert-Butylamine | Methanol | 1-tert-Butyl-5-methyl-1H-imidazole | 94% | sci-hub.se |

This reaction highlights the ability of the N-ethylidene moiety to participate in cycloaddition-type reactions, leading to the formation of stable heterocyclic structures in high yield. sci-hub.se

The lone pair of electrons on the nitrogen atom of the N-ethylidene moiety makes it a target for electrophiles. Protonation or alkylation of the nitrogen atom generates an iminium ion, which is significantly more electrophilic at the carbon atom of the C=N bond. This activation is a common strategy in organic synthesis to promote nucleophilic attack on the imine carbon.

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. Lithium diisopropylamide (LDA) 2. Ethyl trifluoroacetate | 4-tert-Butylamino-1,1,1-trifluorobut-3-en-2-one | researchgate.netresearchgate.netresearchgate.net |

This reaction sequence showcases the ability of the this compound to be converted into a nucleophilic species that can then react with electrophiles. researchgate.netresearchgate.netresearchgate.net

The C=N double bond of this compound can also undergo radical addition reactions. In these processes, a radical species adds to the carbon atom of the imine, generating a nitrogen-centered radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or another radical to form the final product.

The addition of radicals to imines is a valuable method for the formation of C-C bonds and the synthesis of α-branched amines. While specific studies detailing the radical addition to this compound are scarce, the general reactivity pattern of N-alkyl imines suggests that it would be a viable substrate for such transformations. These reactions are often initiated by photolysis or the use of radical initiators. A proposed general mechanism involves the addition of an alkyl radical (R•) to the imine.

Proposed General Mechanism for Radical Addition:

Initiation: Generation of a radical species (R•).

Propagation Step 1: Addition of the radical (R•) to the carbon of the C=N bond of this compound, forming a stable α-amino radical.

Propagation Step 2: The resulting α-amino radical abstracts a hydrogen atom from a suitable donor (e.g., H-SnBu3) to yield the final product and regenerate the chain-carrying radical.

Iv. Transformative Applications of N Ethylidene 2 Methylpropan 2 Amine in Organic Synthesis

Advanced Building Block in Fine Chemical Synthesis

N-Ethylidene-2-methylpropan-2-amine serves as a crucial intermediate in the synthesis of a wide array of fine chemicals. The imine functionality provides a site for nucleophilic addition, while the tert-butyl group can direct the stereochemical outcome of reactions, making it a valuable tool for constructing complex molecular architectures.

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry, as a significant number of drug molecules contain stereogenic amine centers. This compound and its derivatives are instrumental in the asymmetric synthesis of α-amino acids and other chiral amine-containing fragments that are key components of various active pharmaceutical ingredients (APIs).

The related N-tert-butanesulfinyl imines are particularly noteworthy for their role as versatile intermediates in the asymmetric synthesis of amines. nih.gov These compounds, derived from the condensation of aldehydes and ketones with enantiomerically pure tert-butanesulfinamide, undergo diastereoselective additions with a wide range of nucleophiles. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile to the imine carbon. Subsequent acidic cleavage of the sulfinyl group affords highly enantioenriched primary amines, which are valuable precursors to pharmaceuticals. This methodology has been successfully applied to the synthesis of α-branched and α,α-dibranched amines, as well as α- and β-amino acids. nih.gov

Furthermore, the development of methods for the synthesis of optically active tertiary alcohols, another important pharmacophore, can be approached using strategies that may involve intermediates derived from hindered imines. mdpi.com While direct large-scale industrial applications are often proprietary, the principles established with model compounds like this compound are fundamental to the development of robust synthetic routes to complex pharmaceutical targets. The synthesis of tert-butylamine (B42293) itself, a key component of this imine, is a well-established industrial process, indicating the accessibility of this structural motif for larger-scale applications. rsc.orggoogle.com

| Pharmaceutical Intermediate Type | Synthetic Utility of N-Alkylidene-tert-butylamine Derivatives | Key Advantage |

| Chiral α-Amino Acids | Asymmetric addition of nucleophiles to chiral N-tert-butanesulfinyl imines. | High diastereoselectivity and enantiomeric excess. |

| Chiral β-Amino Acids | Nucleophilic addition to chiral N-tert-butanesulfinyl imines. | Access to valuable building blocks for peptidomimetics and other pharmaceuticals. |

| Enantioenriched Primary Amines | Cleavage of the chiral auxiliary from the addition products. | Versatile precursors for a wide range of APIs. |

This table summarizes the applications of N-alkylidene-tert-butylamine derivatives in the synthesis of key pharmaceutical intermediates.

The structural motifs accessible from this compound are also of significant interest in the agrochemical industry. The development of new pesticides and herbicides often relies on the synthesis of novel, biologically active molecules. While specific, publicly disclosed examples directly utilizing this compound are scarce, the chemical transformations it enables are highly relevant to the construction of agrochemical frameworks.

For instance, a patent for a novel pesticide preparation describes a carbohydrazide (B1668358) derivative containing a tert-butyl group. google.com Although this example does not directly stem from this compound, it highlights the importance of the tert-butylamine moiety in the design of new agrochemicals. The hindered nature of this group can enhance metabolic stability and modulate the biological activity of the final product. The synthetic methodologies developed around N-alkylidene-tert-butylamines for the introduction of chiral amine centers are also applicable to the creation of new, more selective, and environmentally benign agrochemicals.

Utilization in Total Synthesis of Natural Products

The total synthesis of complex natural products is a driving force for innovation in organic chemistry. This compound and its derivatives, particularly N-tert-butanesulfinyl imines, have proven to be valuable tools in this demanding field. Their ability to facilitate the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds is critical for the construction of intricate molecular architectures found in nature.

A notable application is the asymmetric synthesis of the antimicrobial marine natural product (6R,7S)-7-amino-7,8-dihydro-α-bisabolene. This was achieved through a highly diastereoselective α-alkylation of an N'-tert-butanesulfinyl amidine, a derivative conceptually related to this compound. rsc.org This strategy allows for the creation of enantiomerically enriched amines with both α- and β-stereocenters, a common structural feature in many natural products.

The synthesis of various alkaloid families, such as lepadiformine, often involves the strategic introduction of nitrogen-containing stereocenters. nih.gov While the specific reagents may vary, the underlying principles of using chiral imine derivatives to control stereochemistry are central to these syntheses. The development of synthetic routes to complex alkaloids often relies on robust and predictable methods for amine synthesis, a domain where N-alkylidene-tert-butylamine chemistry has made significant contributions. rsc.orgnih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes, making such ligands interesting for applications in catalysis and materials science.

While specific studies on the coordination chemistry of this compound itself are not widely reported, the broader class of hindered amines and Schiff base ligands has been extensively investigated. Di-t-butylamine, a related hindered amine, is known to be a non-nucleophilic base. rsc.org Schiff bases, which share the imine functionality, are well-known to form stable complexes with a variety of transition metals. researchgate.net The electronic and steric properties of the substituents on the imine nitrogen and carbon atoms can be tuned to modulate the properties of the resulting metal complexes. This tunability is crucial for the design of catalysts with specific activities and selectivities.

The formation of heterocyclic compounds through thermal reactions of related N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines demonstrates the potential for these imines to serve as precursors to more complex multidentate ligands. nih.gov The synthesis of novel fused heterocyclic systems is an active area of research with implications for the development of new catalysts and functional materials. nih.govosti.govmdpi.com

Contributions to Material Science: Polymer Chemistry and Functional Materials

The reactivity of the imine bond and the potential for functionalization make this compound and related compounds intriguing monomers and building blocks for the synthesis of functional polymers and materials.

Although direct polymerization of this compound is not a common application, its derivatives can be incorporated into polymer structures to impart specific properties. For example, the synthesis of end-functionalized poly(norbornene)s and poly(ethylidene norbornene)s has been achieved using palladium catalysts. osti.gov While this study does not use the target compound directly, it illustrates how related structures can be used to create polymers with controlled molecular weights and terminal functional groups. These functional groups can then be used for further modifications, such as grafting onto surfaces or the synthesis of block copolymers.

The broader field of functional polymer synthesis is rapidly expanding, with a focus on creating materials with tailored properties for applications in biomedicine, electronics, and catalysis. mtu.edu The incorporation of amine functionalities, which can be derived from precursors like this compound, can introduce properties such as pH-responsiveness, metal-chelating abilities, and sites for post-polymerization modification. For instance, the Kabachnik-Fields reaction is a powerful tool for synthesizing polymers with α-aminophosphonate groups, which have applications as heavy metal adsorbents and flame retardants. mdpi.com The development of novel monomers and polymerization techniques continues to be a key area of research, and versatile building blocks like this compound offer potential for the creation of next-generation functional materials.

V. Advanced Spectroscopic Characterization and Computational Chemical Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of N-Ethylidene-2-methylpropan-2-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing a detailed map of the molecule's atomic connectivity.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

The structural confirmation of this compound is achieved through a synergistic application of various NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the different types of protons and their relative numbers in the molecule. For this compound, one would expect to observe distinct signals for the ethylidene group protons (CH₃ and CH) and the tert-butyl group protons. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, distinct signals are expected for the methyl and methine carbons of the ethylidene group, and the quaternary and methyl carbons of the tert-butyl group.

2D NMR Spectroscopy: To unequivocally assign these signals and establish through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a cross-peak between the ethylidene methyl and methine protons would be expected, confirming their vicinal relationship. libretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orghmdb.ca It is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for identifying the connectivity across the C=N double bond and within the tert-butyl group.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs. pdx.eduorganicchemistrydata.orgdocbrown.infodocbrown.infowisc.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

| Ethylidene CH₃ | ~1.8-2.0 (doublet) | ~15-20 | COSY to ethylidene CH; HSQC to its attached carbon; HMBC to C=N carbon |

| Ethylidene CH | ~7.5-8.0 (quartet) | ~160-165 | COSY to ethylidene CH₃; HSQC to its attached carbon; HMBC to ethylidene CH₃ carbon and tert-butyl quaternary carbon |

| tert-Butyl C(CH₃)₃ | N/A | ~50-55 | HMBC to tert-butyl CH₃ protons |

| tert-Butyl CH₃ | ~1.1-1.3 (singlet) | ~28-32 | HSQC to their attached carbons; HMBC to the quaternary carbon |

Interactive Data Table: Predicted NMR Data for this compound Users can sort the table by clicking on the headers.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethylidene CH₃ | 1.9 | 18 |

| Ethylidene CH | 7.8 | 162 |

| tert-Butyl C(CH₃)₃ | N/A | 52 |

| tert-Butyl CH₃ | 1.2 | 30 |

Dynamic NMR Studies for Conformational Dynamics

The C=N double bond in this compound can lead to the existence of (E) and (Z) isomers. Furthermore, rotation around the C-N single bond may be hindered, leading to different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, where the interchange between conformers is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to isomerization and conformational rotation.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) and Isotopic Pattern Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₁₃N), which has a calculated exact mass of approximately 99.1048 g/mol . libretexts.orgchemicalbridge.co.uk The high accuracy of HR-MS helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, the analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, can further confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.orgnationalmaglab.orgencyclopedia.pub In an MS/MS experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the imine double bond. Expected fragmentation could include the loss of a methyl group from the tert-butyl moiety or cleavage of the ethylidene group. A hypothetical fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 99.10 | 84.08 | CH₃• (15.02) | [M - CH₃]⁺ |

| 99.10 | 57.07 | C₂H₄N• (42.03) | [C(CH₃)₃]⁺ |

| 99.10 | 42.03 | C₄H₉• (57.07) | [CH₃CH=N]⁺ |

Interactive Data Table: Predicted MS/MS Fragmentation of this compound Users can sort the table by clicking on the headers.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 99.10 | 84.08 | CH₃• |

| 99.10 | 57.07 | C₂H₄N• |

| 99.10 | 42.03 | C₄H₉• |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their vibrational modes.

For this compound, the most characteristic vibrational mode is the C=N stretching vibration of the imine group, which is expected to appear in the range of 1690-1640 cm⁻¹ in the IR spectrum. Other key vibrational modes include C-H stretching vibrations of the alkyl groups (typically in the 3000-2850 cm⁻¹ region), C-H bending vibrations, and C-N stretching vibrations.

While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. Therefore, IR and Raman spectroscopy are often used in a complementary fashion to obtain a more complete vibrational profile of the molecule. Computational chemistry methods can be used to predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in the assignment of the observed bands.

A table of predicted characteristic vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2970-2850 | 2970-2850 | Strong (IR), Strong (Raman) |

| C=N Stretch (Imine) | 1670-1650 | 1670-1650 | Medium-Strong (IR), Strong (Raman) |

| C-H Bend (Methyl/Methine) | 1470-1360 | 1470-1360 | Medium (IR), Medium (Raman) |

| C-N Stretch | 1250-1020 | 1250-1020 | Medium (IR), Weak (Raman) |

Interactive Data Table: Predicted Vibrational Frequencies for this compound Users can sort the table by clicking on the headers.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2900 | 2900 |

| C=N Stretch (Imine) | 1660 | 1660 |

| C-H Bend (Methyl/Methine) | 1400 | 1400 |

| C-N Stretch | 1150 | 1150 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. For imines, the key transitions often involve the promotion of an electron from a non-bonding orbital (n) on the nitrogen atom or a π-bonding orbital (π) of the C=N double bond to an anti-bonding π* orbital. These are referred to as n→π* and π→π* transitions, respectively.

The n→π* transition is typically weak and occurs at longer wavelengths, while the π→π* transition is more intense and appears at shorter wavelengths. In simple aliphatic imines, these absorption bands are often found in the UV region, sometimes close to the solvent cutoff wavelength, which can make them challenging to resolve.

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. Since this compound is not inherently chiral, these techniques would be applicable to its chiral derivatives or when it interacts with a chiral environment. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The sign and magnitude of the CD signal (a Cotton effect) corresponding to an electronic transition can help in determining the absolute configuration of a chiral center. ORD measures the change in the angle of optical rotation as a function of the wavelength of light. Both techniques are highly sensitive to molecular conformation.

For imine-containing systems, chiroptical studies have been used to relate the sign of the measured CD signal to the enantiomeric purity and absolute configuration of chiral amines used in their synthesis.

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into molecular properties where experimental data is scarce. Through various modeling techniques, it is possible to predict the structure, reactivity, and dynamic behavior of this compound.

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine molecular geometries, orbital energies, and various reactivity descriptors. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. science.govturcmos.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

For a representative simple imine like ethanimine (B1614810) (CH₃CH=NH), DFT calculations reveal that the HOMO is primarily localized on the C=N π bond and the nitrogen lone pair, while the LUMO is the corresponding C=N π* anti-bonding orbital.

Global Reactivity Descriptors: From the FMO energies, several descriptors can be calculated to predict global reactivity. These parameters are valuable for comparing the reactivity of different compounds.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table summarizes key reactivity descriptors derived from DFT calculations. These values would be calculated for this compound to predict its behavior in chemical reactions.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. manchester.ac.ukmdpi.com By solving Newton's equations of motion for a system, MD simulations can map the potential energy surface and identify stable conformers, transition states, and the energetic barriers between them.

For this compound, MD simulations would explore the rotational landscape around its single bonds. Key dihedral angles to investigate would be:

The C-C-N=C dihedral, defining the orientation of the tert-butyl group relative to the imine bond.

The H-C-C-N dihedral, concerning the methyl group of the ethylidene moiety.

The simulation would generate a trajectory of atomic positions over time. Analysis of this trajectory reveals the probability of finding the molecule in different conformations, thus defining the conformational landscape. manchester.ac.uk This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes. The results are often visualized as a Ramachandran-like plot, showing low-energy regions corresponding to the most stable conformations.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a compound with its biological activity. researchgate.net If a set of related compounds has known activities for a specific biological endpoint (e.g., toxicity, receptor binding affinity), a mathematical model can be developed.

The process involves:

Data Collection: Gathering a dataset of molecules with measured biological activity.

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule. These can include constitutional, topological, geometric, and electronic properties (often derived from DFT calculations as described in 5.5.1).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

For this compound, a QSAR model could be developed to predict a specific biological property, provided sufficient data on analogous aliphatic imines exists. For example, a model for aquatic toxicity might use descriptors like the logarithm of the octanol-water partition coefficient (LogP), molecular weight, chemical hardness (η), and the electrophilicity index (ω) to predict the concentration at which the compound is toxic to a particular species. The resulting model would be an equation that could estimate the toxicity of this compound before it is experimentally tested.

Vii. Advanced Analytical Methodologies for N Ethylidene 2 Methylpropan 2 Amine Detection and Quantification

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is critical to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. libretexts.org

Solid-Phase Extraction (SPE) is a versatile technique for sample cleanup and concentration. libretexts.org For an amine-containing compound like N-Ethylidene-2-methylpropan-2-amine, which is basic, ion-exchange SPE can be a powerful strategy.

Cation-Exchange SPE: In this mode, a sorbent with acidic functional groups (e.g., sulfonic acid) is used. At a pH where the imine is protonated (cationic), it will be retained on the sorbent while neutral and anionic interferences are washed away. The analyte is then eluted by raising the pH or using a solvent with a high ionic strength.

Reversed-Phase SPE: This separates compounds based on their hydrophobicity. youtube.com Sorbents like C18 or polymeric materials can be used to retain this compound from an aqueous sample. Elution is typically achieved with an organic solvent like methanol (B129727) or acetonitrile.

Imine-Based Covalent Organic Frameworks (COFs): Research has shown that porous imine-based COFs can be used as effective SPE adsorbents for enriching specific classes of compounds, such as sulfonamides or nitroimidazoles, from complex food samples prior to chromatographic analysis. researchgate.netnih.gov This approach could potentially be adapted for the selective extraction of this compound.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. To extract the basic this compound from a complex aqueous matrix, the pH of the sample would be adjusted to be basic (e.g., pH > 9) to ensure the imine is in its neutral, unprotonated form. This increases its solubility in a non-polar organic solvent (e.g., hexane, dichloromethane), which is then used for extraction. Conversely, to remove acidic impurities, an extraction with an acidic aqueous solution could be performed, which would protonate and pull the imine into the aqueous phase while leaving neutral organic impurities in the organic phase. chemicalforums.com

Spectroscopic Analytical Methods (e.g., UV-Vis, Fluorescence)

While chromatography is dominant for separation and quantification, spectroscopic methods can also play a role.

UV-Vis Spectroscopy: The this compound molecule contains a C=N chromophore. This group typically exhibits a weak n→π* absorption in the UV region. While this absorption might not be intense enough for sensitive trace quantification, it could be used for concentration measurements of purified solutions.

Fluorescence Spectroscopy: The native fluorescence of simple imines like this compound is generally weak or non-existent. However, derivatization with a fluorescent tag could enable highly sensitive detection. Alternatively, research has explored the use of fluorescently-conjugated cyclic imines for labeling proteins, demonstrating the utility of fluorescence in the context of imine chemistry. nih.gov This suggests that methods could be developed where this compound is reacted to produce a fluorescent product for quantification.

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. For a basic compound like this compound, CE is a viable analytical technique.

To be analyzed by CE, the neutral imine would need to be protonated to carry a positive charge. This is achieved by using a running buffer with an acidic pH. The cationic imine would then migrate towards the cathode at a rate dependent on its charge-to-size ratio. This technique offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. While specific applications for this compound are not widely reported, methods developed for other cationic species, such as imidazolium (B1220033) ions, demonstrate the potential of CE for separating and quantifying such compounds. nih.gov

Viii. Biological Activity and Mechanistic Insights of N Ethylidene 2 Methylpropan 2 Amine Derivatives

Pharmacological and Biological Applications of Nitrone Derivatives

Nitrone derivatives are a class of organic compounds characterized by the nitrone functional group (C=N⁺-O⁻). Initially utilized for detecting transient free radicals through electron paramagnetic resonance, their role has expanded significantly since the 1980s. benthamdirect.comnih.govresearchgate.net They are now widely recognized as potent protective agents against oxidative stress in various biological systems. benthamdirect.comnih.gov The pharmacological properties of these derivatives are highly dependent on the substituents attached to the core nitrone structure, which allows for the chemical modification and design of novel molecules with improved bioactivity. benthamdirect.comnih.gov This has led to the development of specific nitrone derivatives as potential therapeutic approaches for a broad spectrum of diseases associated with aging and cellular stress. benthamdirect.comresearchgate.net

The primary therapeutic potential of nitrone derivatives stems from their capacity to act as powerful antioxidants. nih.govmdpi.com They function by scavenging or "trapping" highly reactive and damaging free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into more stable, less harmful radicals. mdpi.comnih.govnih.gov This action helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of free radicals and the body's ability to neutralize them, which is implicated in numerous disease states. nih.govmdpi.com

Lipid peroxidation is a destructive process where free radicals attack lipids, leading to cell membrane damage. Nitrone derivatives have demonstrated significant efficacy in inhibiting this process.

A study on amidinoquinoxaline-based nitrones revealed that they possess greater antioxidant activity in inhibiting AAPH-induced lipid peroxidation in liposomes compared to the reference compound, α-phenyl-N-tert-butylnitrone (PBN). nih.govmdpi.com Within this series, derivatives with a methoxy (B1213986) substituent on the aromatic ring showed the highest efficacy, whereas those with electron-withdrawing groups like -Cl or -NO₂ were less active. nih.gov

Similarly, research into 1,2,3-triazole-containing nitrones identified specific derivatives with potent inhibitory effects. mdpi.com The t-butyl nitrone 9e (N-(2-(4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide) exhibited a 100% inhibition of lipid peroxidation, a potency comparable to the standard antioxidant Trolox (93%). mdpi.com Furthermore, nucleobase-derived nitrones have also been shown to significantly inhibit lipid peroxidation. nih.govmdpi.com For instance, compounds 9g (derived from theophylline), 9f (derived from adenine), and 9d (derived from Br-uracil) showed inhibition levels of 92%, 88%, and 84%, respectively. mdpi.com Conjugates of nitrones and Trolox have also been developed, showing a synergistic effect in preventing the oxidation of lipid vesicles. nih.gov

| Derivative Class | Compound | Inhibition of Lipid Peroxidation (%) | Reference Compound | Ref |

| Amidinoquinoxaline Nitrones | Methoxy-substituted derivatives | Higher than PBN | PBN | nih.gov |

| Electron-withdrawing group derivatives | Lower than methoxy-substituted | PBN | nih.gov | |

| 1,2,3-Triazole-Containing Nitrones | Nitrone 9e | 100% | Trolox (93%) | mdpi.com |

| Nucleobase-Derived Nitrones | Nitrone 9g (Theophylline) | 92% | Trolox (93%) | mdpi.com |

| Nitrone 9f (Adenine) | 88% | Trolox (93%) | mdpi.com | |

| Nitrone 9d (Br-Uracil) | 84% | Trolox (93%) | mdpi.com |

The hydroxyl radical (HO•) is one of the most reactive and damaging ROS. The ability of nitrone derivatives to scavenge this radical is a key aspect of their antioxidant activity.

Studies have shown that various nitrone derivatives are potent hydroxyl radical scavengers. nih.govnih.gov In a study evaluating 1,2,3-triazole-containing nitrones, several compounds demonstrated exceptional scavenging ability. mdpi.com The derivatives 9d (bearing a 4-fluorophenyl motif), 9e (with a 2,4-difluorophenyl motif), and 9f (containing a 4-fluoro-3-methylphenyl motif) were found to be the most potent, achieving nearly 100% scavenging of hydroxyl radicals, surpassing the efficacy of the reference compound Trolox (88%). mdpi.com Nucleobase-derived nitrones have also been identified as strong quenching agents for these radicals. nih.gov

| Derivative Class | Compound | Hydroxyl Radical Scavenging (%) | Reference Compound | Ref |

| 1,2,3-Triazole-Containing Nitrones | Nitrone 9d (4-fluorophenyl) | ~100% | Trolox (88%) | mdpi.com |

| Nitrone 9e (2,4-difluorophenyl) | ~100% | Trolox (88%) | mdpi.com | |

| Nitrone 9f (4-fluoro-3-methylphenyl) | ~100% | Trolox (88%) | mdpi.com | |

| Nucleobase-Derived Nitrones | General | Strong quenching agents | Not specified | nih.gov |

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. nih.gov Inhibition of LOX is a key target for anti-inflammatory therapies.

Certain nitrone derivatives have been evaluated for their ability to inhibit LOX enzymes. Among a series of 1,2,3-triazole-containing nitrones, the t-butyl substituted nitrone 9f (bearing a 4-fluoro-3-methylphenyl motif) was the most effective inhibitor, with an IC₅₀ value of 27 μM. mdpi.com Another study on nucleobase-derived nitrones found that the mono-nitrones 9c (pyrimidinic), 9f (purine), and 9g (purine) were the most active, with IC₅₀ values of 28 μM, 31 μM, and 33 μM, respectively. nih.gov

| Derivative Class | Compound | LOX Inhibition (IC₅₀) | Reference Compound | Ref |

| 1,2,3-Triazole-Containing Nitrones | Nitrone 9f (4-fluoro-3-methylphenyl) | 27 μM | NDGA (0.45 μM) | mdpi.com |

| Nucleobase-Derived Nitrones | Nitrone 9c (Pyrimidinic) | 28 μM | NDGA (0.45 μM) | nih.gov |

| Nitrone 9f (Purine) | 31 μM | NDGA (0.45 μM) | nih.gov | |

| Nitrone 9g (Purine) | 33 μM | NDGA (0.45 μM) | nih.gov |

Beyond their antioxidant properties, nitrone derivatives have demonstrated significant antimicrobial activity against a range of pathogens. uobasrah.edu.iqmdpi.com

Research on nitrones synthesized from glyoxal (B1671930) showed they possess significant efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. uobasrah.edu.iqgreenpharmacy.info These compounds were also effective against the fungi Aspergillus niger and Aspergillus flavus. uobasrah.edu.iqgreenpharmacy.info

The introduction of chalcogen atoms (sulfur or selenium) into the nitrone structure has been shown to enhance antimicrobial properties. mdpi.combohrium.com Chalcogen-containing nitrones derived from (R)-citronellal were effective in controlling various foodborne pathogenic bacteria, including Listeria monocytogenes, S. aureus, Bacillus cereus, Salmonella Typhimurium, and E. coli O157:H7. mdpi.combohrium.com Specifically, the nitrone 5a (with a phenylthio group) showed a low minimal inhibitory concentration (MIC) against B. cereus (0.48 mM), while compound 5c was a potent bactericide against E. coli O157:H7 (minimal bactericidal concentration of 0.52 mM). mdpi.com Additionally, dihydroisoquinoline-derived nitrones have been synthesized and evaluated for their activity against bacteria and fungi. researchgate.net

| Derivative Class | Target Organisms | Notable Compounds & Findings | Ref |

| Glyoxal-Derived Nitrones | Gram-positive & Gram-negative bacteria, Fungi (Aspergillus sp.) | Exhibited significant antimicrobial activity. | uobasrah.edu.iqgreenpharmacy.info |

| Chalcogen-Containing Nitrones | Foodborne pathogens (L. monocytogenes, S. aureus, B. cereus, E. coli O157:H7) | 5a : MIC of 0.48 mM vs B. cereus. 5c : MBC of 0.52 mM vs E. coli O157:H7. | mdpi.combohrium.com |

| Dihydroisoquinoline Nitrones | Gram-positive & Gram-negative bacteria, Fungi | Evaluated for antibacterial and antifungal activity. | researchgate.net |

Nitrone derivatives possess potent anti-inflammatory properties that are independent of, yet complementary to, their free radical scavenging abilities. nih.govnih.gov The well-studied nitrone PBN has been shown to modulate inflammatory responses by curtailing the expression of pro-inflammatory cytokines. nih.gov

A key mechanism of their anti-inflammatory action is the suppression of crucial inflammatory enzymes and transcription factors. nih.govnih.gov PBN is known to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a significant role in the inflammatory process. nih.govnih.gov Furthermore, PBN-related nitrones can modulate neuroinflammation by preventing the activation of microglia, the primary immune cells of the brain. nih.gov In addition to their anti-inflammatory effects, nitrones can also influence cell survival pathways, exhibiting anti-apoptotic properties that protect cells from programmed cell death. nih.govmdpi.com

Enzyme Inhibition Profiles and Target Selectivity

Schiff base derivatives structurally related to N-Ethylidene-2-methylpropan-2-amine have demonstrated notable inhibitory activity against a range of enzymes, indicating their potential as targeted therapeutic agents. The imine (C=N) linkage is a key feature that can interact with various biological molecules, including enzymes. nih.gov

One area of significant interest is their antibacterial activity through the inhibition of essential bacterial enzymes. For instance, certain Schiff base hybrids have been designed to dually target DNA gyrase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial DNA replication and folate synthesis, respectively. nih.govnih.gov In a study on disalicylic acid methylene/Schiff base hybrids, compounds 6h and 6l were identified as potent inhibitors of E. coli DNA gyrase, with IC₅₀ values of 79 nM and 87 nM, respectively, which were more potent than the reference drug novobiocin (B609625) (IC₅₀ = 170 nM). nih.govnih.gov The same compounds also effectively inhibited DHFR, with IC₅₀ values of 3.80 µM and 4.25 µM, surpassing the efficacy of trimethoprim (B1683648) (IC₅₀ = 5.20 µM). nih.govnih.gov

Furthermore, other classes of derivatives have been evaluated for their effects on enzymes relevant to neurodegenerative diseases, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov For example, a series of N-benzyl-substituted biaryl phthalimide (B116566) derivatives showed promising dual inhibitory activity. Compound 3e was a potent inhibitor of AChE (IC₅₀ = 0.24 μM), while compound 3f exhibited strong inhibition of MAO-B (IC₅₀ = 0.09 μM). nih.gov The selectivity of these compounds for different enzyme isoforms is a critical aspect of their development to minimize off-target effects.

Aromatic bis-sulfonamide Schiff bases have also been assessed for their inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate activity against BChE. trdizin.gov.tr The varied enzyme inhibition profiles highlight the versatility of the Schiff base scaffold in designing selective enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Bioactive Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| 6h | E. coli DNA gyrase | 79 nM | Novobiocin | 170 nM |

| 6l | E. coli DNA gyrase | 87 nM | Novobiocin | 170 nM |

| 6j | E. coli DNA gyrase | 117 nM | Novobiocin | 170 nM |

| 6h | DHFR | 3.80 µM | Trimethoprim | 5.20 µM |

| 6l | DHFR | 4.25 µM | Trimethoprim | 5.20 µM |

| 3e | AChE | 0.24 µM | - | - |

| 3e | BChE | 6.29 µM | - | - |

| 3f | MAO-B | 0.09 µM | - | - |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives related to this compound, SAR analyses have revealed key structural features that govern their biological effects.

In the case of antibacterial Schiff bases, the nature and position of substituents on the aromatic rings play a pivotal role. For the disalicylic acid methylene/Schiff base hybrids, the presence of specific substituents was directly linked to their enhanced potency. nih.gov The combination of multiple pharmacophores into a single hybrid molecule is a strategic approach to developing novel drugs. nih.gov The imine bond within the Schiff base structure is critical, as it can interact with various nucleophiles and electrophiles, thereby disrupting enzyme activity or DNA replication. nih.gov

For NAAA inhibitors with a β-lactone structure, SAR studies have identified several requirements for recognition at the enzyme's active site. researchgate.net The investigation of threonine-derived β-lactone analogues led to the enhancement of inhibitory potency, identifying a compound with single-digit nanomolar inhibitory activity. researchgate.net These studies confirmed the crucial roles of the size and shape of the lipophilic side chain in inhibitor potency. researchgate.net

Similarly, in a series of N-arylpiperazine derivatives targeting D₂ and D₃ receptors, the N-phenylpiperazine scaffold was identified as the primary molecular recognition element for the binding site of aminergic G-protein-coupled receptors. mdpi.com The presence of aromatic ring systems and a basic nitrogen atom are considered essential for this interaction. mdpi.com

Molecular Docking and Protein-Ligand Interaction Analyses

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method has been extensively applied to understand the interactions of this compound derivatives with their biological targets at a molecular level.

In studies of Schiff base derivatives as antibacterial agents, molecular docking has elucidated how these compounds fit into the active sites of DNA gyrase and DHFR. nih.gov For example, docking studies of 2,5-diaminobenzophenone derivatives against the SARS-CoV-2 main protease (Mpro) showed that these compounds could form hydrophobic interactions with key residues like Glu166, Thr24, Thr25, and Thr26, as well as hydrogen bonds with Gln189, Cys145, and His41. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and inhibiting enzyme function.

Similarly, docking studies of 1,3,4-thiadiazole (B1197879) derivatives with DHFR revealed that the lead compound forms three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22 in the active site, contributing to its strong binding affinity (ΔG = -9.0 kcal/mol). mdpi.com For N-trityl-5-azaindazole derivatives, docking studies with the Murine double minutes-2 (MDM2) receptor showed that a specific compound exhibited very high bonding interaction with active site amino acids GLN72 and HIS73. jocpr.com